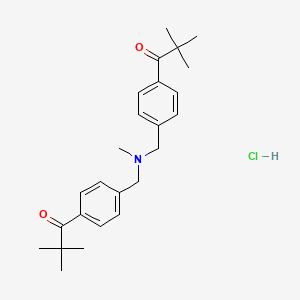
5-(4-CL-Phenyl)-2H-pyrazole-3-carboxylic acid (1-P-tolyl-ethylidene)-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 5-(4-Cl-phényl)-2H-pyrazole-3-carboxylique (1-P-tolyl-éthylidène)-hydrazide est un composé organique synthétique qui appartient à la classe des dérivés du pyrazole. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 5-(4-Cl-phényl)-2H-pyrazole-3-carboxylique (1-P-tolyl-éthylidène)-hydrazide implique généralement les étapes suivantes :
Formation du cycle pyrazole : Ceci peut être réalisé par la réaction d’un dérivé d’hydrazine avec une 1,3-dicétone ou un β-cétoester en conditions acides ou basiques.
Introduction du groupe 4-Cl-phényl : Cette étape implique la substitution d’un atome d’hydrogène sur le cycle pyrazole par un groupe 4-chlorophényl, souvent en utilisant une réaction d’halogénation.
Formation du groupe acide carboxylique : Ceci peut être fait par des réactions d’oxydation, comme l’utilisation de permanganate de potassium ou d’autres agents oxydants.
Addition du groupe (1-P-tolyl-éthylidène)-hydrazide : Cette étape implique la condensation de l’acide pyrazole carboxylique avec un dérivé d’hydrazide en conditions déshydratantes.
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé impliqueraient probablement une synthèse à grande échelle en utilisant les étapes ci-dessus, avec une optimisation du rendement et de la pureté. Cela pourrait inclure l’utilisation de réacteurs à flux continu, d’équipements de synthèse automatisés et de mesures rigoureuses de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe acide carboxylique, pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le cycle pyrazole ou le groupe phényl, souvent en utilisant des agents réducteurs comme le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle phényl, pour introduire différents groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Agents de substitution : Halogènes, agents nitrants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait donner des dérivés de carboxylate, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anti-inflammatoires.
Médecine : Enquêté pour son potentiel en tant que candidat médicament pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de sa cible biologique spécifique. En général, les dérivés du pyrazole peuvent interagir avec les enzymes, les récepteurs ou d’autres protéines, modulant leur activité. Les cibles moléculaires et les voies impliquées devraient être identifiées par des études expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 5-phényl-2H-pyrazole-3-carboxylique : N’a pas les groupes 4-Cl et (1-P-tolyl-éthylidène)-hydrazide.
Acide 5-(4-méthyl-phényl)-2H-pyrazole-3-carboxylique : Structure similaire mais avec un groupe méthyle au lieu d’un atome de chlore.
Acide 5-(4-Cl-phényl)-2H-pyrazole-3-carboxylique : N’a pas le groupe (1-P-tolyl-éthylidène)-hydrazide.
Unicité
La présence à la fois des groupes 4-Cl-phényl et (1-P-tolyl-éthylidène)-hydrazide dans l’acide 5-(4-Cl-phényl)-2H-pyrazole-3-carboxylique (1-P-tolyl-éthylidène)-hydrazide le rend unique par rapport aux autres dérivés du pyrazole. Ces groupes peuvent influencer considérablement la réactivité chimique et l’activité biologique du composé.
Propriétés
Formule moléculaire |
C19H17ClN4O |
|---|---|
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN4O/c1-12-3-5-14(6-4-12)13(2)21-24-19(25)18-11-17(22-23-18)15-7-9-16(20)10-8-15/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-13+ |
Clé InChI |
COCYLHFVJKGNPN-FYJGNVAPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)/C |
SMILES canonique |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}butanamide](/img/structure/B11996213.png)

![9-Bromo-5-(2-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996216.png)
![ethyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11996246.png)

![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996263.png)

![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996276.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996277.png)
![N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide](/img/structure/B11996281.png)


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11996291.png)

